molecular formula C15H21FN2O3 B3027081 (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-21-3

(S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027081
CAS No.: 1233860-21-3
M. Wt: 296.34
InChI Key: QDVKVLLYZQDEFE-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate is a chiral compound with potential applications in medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a fluorophenoxy group, making it a versatile intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using a fluorinated phenol and an appropriate leaving group.

    Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

    Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Use of Catalysts: Catalysts like palladium or copper may be employed to enhance reaction rates and yields.

    Solvent Selection: Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve reactants and facilitate reactions.

    Temperature Control: Reactions are often conducted at controlled temperatures to ensure optimal yields and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

(S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activity.

    tert-Butyl 3-(2-amino-4-chlorophenoxy)pyrrolidine-1-carboxylate: A similar compound with a chlorine substituent instead of fluorine.

    tert-Butyl 3-(2-amino-4-methylphenoxy)pyrrolidine-1-carboxylate: A similar compound with a methyl substituent instead of fluorine.

Uniqueness

(S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to certain targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKVLLYZQDEFE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143956
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-4-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-21-3
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-4-fluorophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-4-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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